

Use as a pharmaceutical intermediate in drug development

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Compound of Interest

Compound Name: (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

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An Application Note on 4-Anilinopiperidine as a Pharmaceutical Intermediate in Drug Development

Introduction

The 4-anilinopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile intermediate in the development of a wide range of therapeutic agents. Its rigid piperidine ring, coupled with the modifiable aniline moiety, provides an excellent platform for creating compounds with precise three-dimensional orientations, enabling effective interaction with biological targets. This scaffold is a cornerstone in the synthesis of drugs targeting the central nervous system (CNS) and in the development of small molecule kinase inhibitors for oncology.[1][2][3] While it is a key precursor in the synthesis of potent opioid analgesics like fentanyl and its analogs[4][5][6][7][8][9], its structural utility extends far beyond this class, encompassing treatments for cancer, neuropathic pain, and neurodegenerative diseases.[10][11]

Applications in Drug Development

The 4-anilinopiperidine core is a validated starting point for building libraries of compounds for high-throughput screening and subsequent lead optimization.

- **Kinase Inhibitors:** Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] The 4-anilinopiperidine structure serves as a

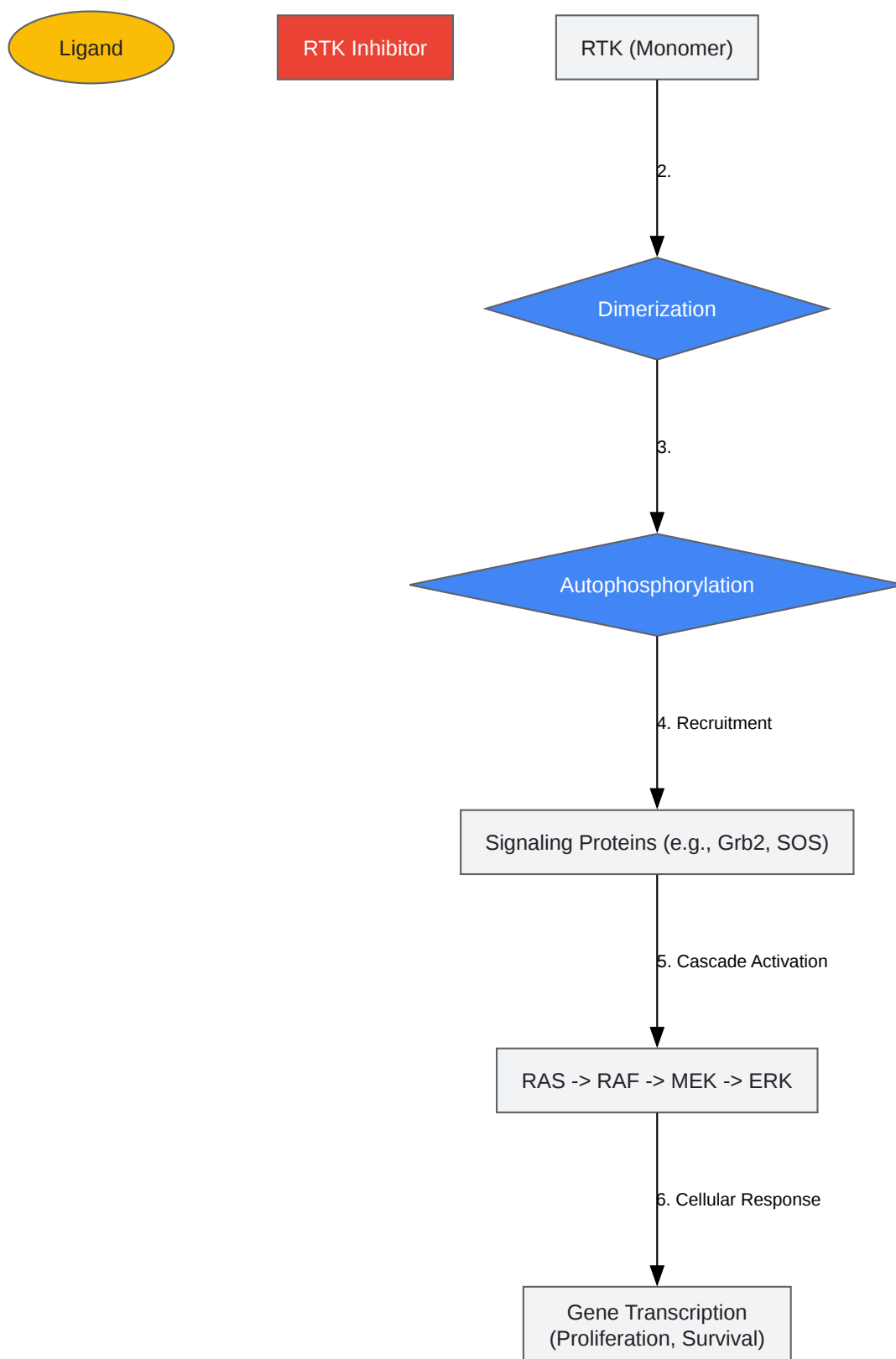
foundational scaffold for designing small molecule kinase inhibitors that target the ATP-binding site of these enzymes.[1][3] The piperidine ring acts as a rigid core to orient functional groups, such as substituted aromatic rings, into the hydrophobic pockets of the kinase domain, while the aniline nitrogen provides a key hydrogen bonding interaction point.

- **Opioid Analgesics:** The scaffold is famously the core of the 4-anilidopiperidine class of synthetic opioids.[8] Extensive structure-activity relationship (SAR) studies have demonstrated how modifications to the N-phenethyl group, the propionamide side chain, and the piperidine ring influence analgesic potency and receptor subtype selectivity.[8][9]
- **CNS Agents:** Beyond opioids, derivatives have been explored for other CNS targets. For instance, by modifying the substituents on both nitrogen atoms, compounds with potent activity as N-type calcium channel blockers have been developed for the treatment of pain and neuropathic pain.[10]

Signaling Pathway and Drug Discovery Workflow

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Many kinase inhibitors derived from 4-anilinopiperidine target Receptor Tyrosine Kinases (RTKs), which play a critical role in cellular growth and proliferation. The diagram below illustrates a simplified RTK signaling cascade, the disruption of which is a common goal for cancer therapeutics.

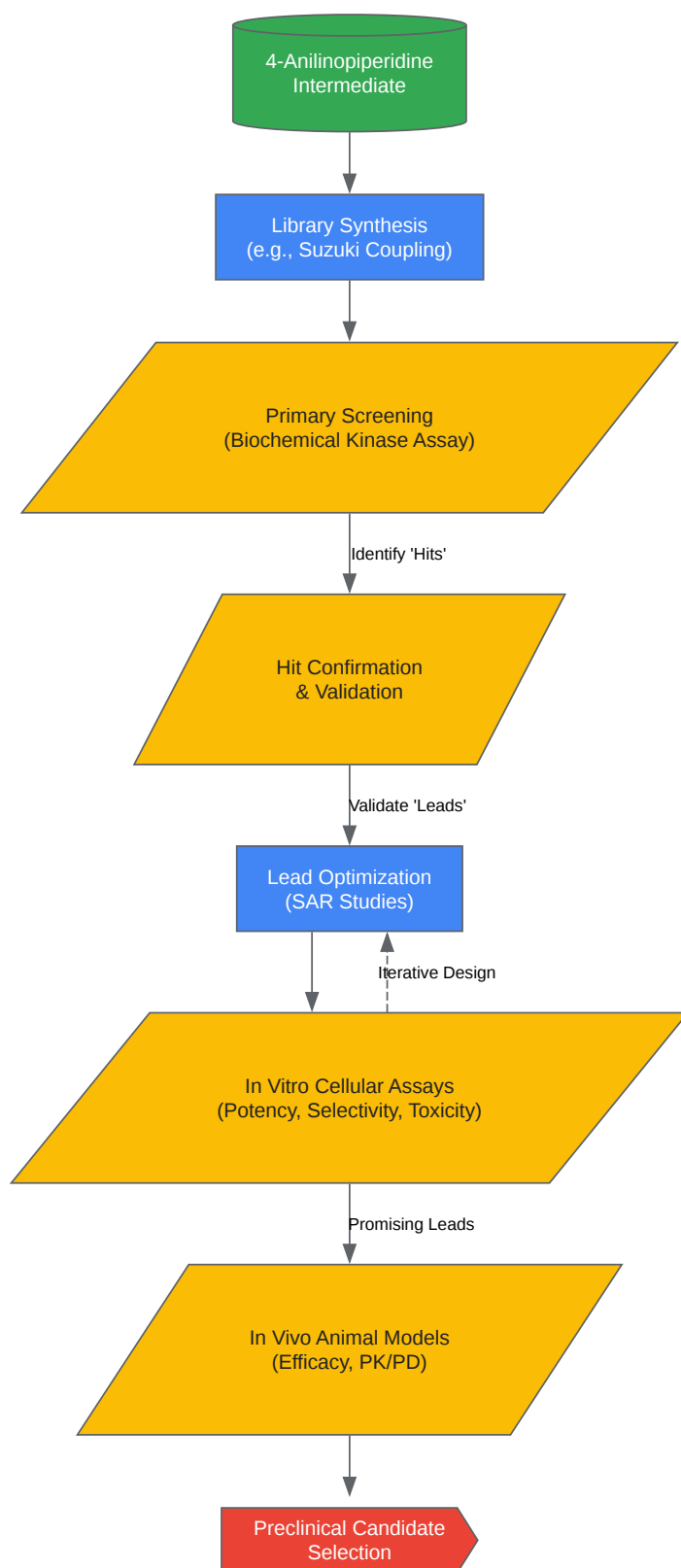


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Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Drug Discovery and Development Workflow

The journey from a starting intermediate to a preclinical candidate is a multi-step process. The following workflow illustrates the typical stages involved in developing a novel drug candidate starting from the 4-anilinopiperidine scaffold.



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General workflow for drug discovery using a core scaffold.

Experimental Protocols

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the derivatization of a 4-anilinopiperidine core via a Suzuki-Miyaura cross-coupling reaction.^{[12][13][14][15]} This reaction is fundamental for creating biaryl structures commonly found in kinase inhibitors.

Objective: To couple tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate with a selected arylboronic acid.

Materials and Reagents:

- tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 eq)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
- Potassium phosphate tribasic (K_3PO_4) (3.0 eq)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate, Brine, Anhydrous sodium sulfate (for workup)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and K_3PO_4 (3.0 eq).

- Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
- Catalyst and Ligand Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add these solids to the reaction flask against a positive flow of inert gas.
- Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be a suspension.
- Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir vigorously.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Dilute with ethyl acetate and water.
 - Separate the organic layer. Wash with water, then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Screening Protocol: Biochemical Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of newly synthesized compounds against a target protein kinase.^[16]

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of test compounds against a specific kinase.

Principle: The assay measures the phosphorylation of a specific substrate by the kinase. The amount of phosphorylated product is quantified, often using a luminescence-based or fluorescence-based detection method. Inhibition is measured as a decrease in signal.

Materials and Reagents:

- Purified recombinant target kinase
- Specific peptide or protein substrate
- Adenosine triphosphate (ATP), typically at or near its K_m value
- Test compounds (dissolved in DMSO, serially diluted)
- Assay buffer (containing $MgCl_2$, DTT, etc.)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- 384-well microplates (low-volume, white or black depending on the assay)

Procedure:

- **Compound Plating:** Dispense a small volume (e.g., 50 nL) of serially diluted test compounds into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
- **Kinase Addition:** Add the kinase enzyme, diluted in assay buffer, to all wells except the negative controls. Allow a brief pre-incubation period (e.g., 15 minutes) for the compound to bind to the kinase.
- **Reaction Initiation:** Add a solution containing the substrate and ATP to all wells to start the enzymatic reaction.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

- **Reaction Termination and Detection:** Stop the reaction and measure the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's instructions. This often involves a second incubation period.
- **Data Acquisition:** Read the plate on a luminometer or fluorescence plate reader.
- **Data Analysis:**
 - Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
 - Plot the percent inhibition versus the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC_{50} value for each compound.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical data from a lead optimization campaign for a series of 4-anilinopiperidine derivatives targeting "Kinase X". This illustrates how systematic structural modifications can impact biological activity.

Compound ID	R Group on Aniline Ring	Kinase X IC ₅₀ (nM)	Cellular Antiproliferation EC ₅₀ (μM)
LEAD-01	H	250	15.2
SAR-02	3-methoxy (-OCH ₃)	125	8.1
SAR-03	3-chloro (-Cl)	88	5.5
SAR-04	3-trifluoromethyl (-CF ₃)	35	1.2
SAR-05	3-amino (-NH ₂)	450	> 20
SAR-06	3-cyano (-CN)	42	1.8
SAR-07	4-fluoro (-F)	310	18.9

Interpretation: The data suggests that small, electron-withdrawing substituents at the meta-position (position 3) of the aniline ring are favorable for potent inhibition of Kinase X. For example, the trifluoromethyl group in SAR-04 resulted in the most potent biochemical and cellular activity. In contrast, a hydrogen-bond donor like the amino group in SAR-05 was detrimental to activity. Substitution at the para-position (SAR-07) was poorly tolerated compared to the lead compound. This type of quantitative SAR data is critical for guiding the rational design of more effective drug candidates.

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